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Abstract
N-alpha-acetyltransferase 50 (Naa50) is a highly conserved enzyme with crucial roles in

fundamental cellular processes. As a member of the N-alpha-acetyltransferase (NAT) family, its

primary function is the acetylation of the N-terminal alpha-amino group of proteins that retain

their initiator methionine.[1][2] Beyond this canonical role, Naa50 also exhibits N-epsilon-

acetyltransferase (KAT) activity, leading to the acetylation of internal lysine residues, including

autoacetylation.[1][3][4] Naa50 can function independently or as the catalytic subunit of the

NatE complex, where it associates with the NatA complex (composed of Naa10 and Naa15

subunits). This interaction is dynamic and can modulate the activity of both enzymes.

Functionally, Naa50 is indispensable for proper sister chromatid cohesion during mitosis, plays

a vital role in organismal growth and development, and is implicated in stress responses and

cancer progression. Its broad substrate specificity and involvement in critical pathways make it

a subject of intense research and a potential target for therapeutic development. This guide

provides a comprehensive overview of Naa50's enzymatic functions, substrate profile,

regulatory pathways, and the experimental methodologies used for its characterization.

Core Functions of Naa50
Enzymatic Activity: A Dual-Function Acetyltransferase
Naa50 possesses two distinct acetyltransferase activities:
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N-alpha-acetyltransferase (NAT) Activity: This is the principal function of Naa50. It catalyzes

the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the alpha-amino

group of the N-terminal amino acid of a polypeptide chain. Specifically, Naa50 targets

proteins where the initiator methionine is not cleaved off by methionine aminopeptidases.

N-epsilon-acetyltransferase (KAT) Activity: Naa50 can also catalyze the acetylation of the

epsilon-amino group of specific lysine residues. This activity has been demonstrated through

in vitro autoacetylation and the acetylation of other substrates like histone H4. However, the

in vivo relevance of its KAT activity on substrates other than itself is still under investigation.

Human Naa50 has been shown to autoacetylate on lysines 34, 37, and 140.

The NatE Complex and Interaction with NatA
In many eukaryotes, including humans, Naa50 associates with the NatA complex (comprising

the catalytic subunit Naa10 and the auxiliary subunit Naa15) to form the NatE complex. This

interaction is primarily mediated by the Naa15 subunit. The formation of the NatE complex

appears to be a major mechanism for N-terminal acetylation at the ribosome exit tunnel.

The functional relationship between Naa50 and NatA is complex and can be antagonistic.

In human cells, Naa50 can negatively regulate the N-alpha-acetyltransferase activity of the

NatA complex.

Conversely, co-depletion of NatA can rescue the sister chromatid cohesion defects caused

by Naa50 depletion, suggesting opposing roles in this process.

In yeast, the catalytically inactive ScNaa50 is thought to help position the NatA complex

correctly at the ribosomal tunnel.

In some filamentous fungi, Naa50 does not appear to interact with NatA at all, highlighting

species-specific adaptations.

Key Biological Roles
Sister Chromatid Cohesion: Naa50 is essential for the proper cohesion of sister chromatids

during S phase and their subsequent segregation in mitosis. Its depletion leads to premature

chromatid separation and mitotic arrest. This function is linked to promoting the binding of
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the cohesion regulator sororin to the cohesin complex, in a manner that appears to

counteract the function of NatA.

Growth and Development: Knockout studies across a range of species have demonstrated

that Naa50 is critical for normal growth and development. Loss of Naa50 in Arabidopsis

thaliana results in severe dwarfism, infertility, and developmental defects. Similarly, Naa50

knockout in fungi and Drosophila leads to significant growth and developmental

abnormalities.

Stress and Immune Response: In plants, Naa50 is a negative regulator of stress signaling.

Loss of Naa50 induces constitutive endoplasmic reticulum (ER) stress and activates defense

and immune response pathways, leading to senescence and cell death. It also plays a role in

osmotic stress tolerance.

Role in Cancer: Naa50 is frequently overexpressed in various human cancers, and its high

expression is often correlated with poor prognosis and reduced patient survival. It has been

shown to regulate cell proliferation and the cell cycle in lung adenocarcinoma, making it a

potential biomarker and therapeutic target in oncology.

Substrate Specificity of Naa50
N-alpha-Acetylation Substrates
Naa50 has a broad substrate specificity for N-terminal acetylation. Its canonical substrates are

proteins that retain their initiator methionine (iMet). The enzyme recognizes the N-terminal

methionine and can acetylate it when it is followed by a wide range of residues in the second

position.

Recognition Motif: The general substrate motif is Met-Xaa-, where Xaa can be most amino

acids except for Proline.

Optimal Substrates:In vitro studies using a tetrapeptide library identified Met-Met-Ala-Ala

(MMAA) as the most efficiently catalyzed substrate for human Naa50. Peptides starting with

methionine followed by a hydrophobic residue are generally ideal substrates.

Model Peptides: Synthetic peptides such as Met-Leu-Gly-Pro (MLGP) and Met-Leu-Gly-Thr-

Glu (MLGTE) are commonly used as model substrates in enzymatic assays.
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N-epsilon-Acetylation Substrates
Autoacetylation: Naa50 is capable of auto-acetylation on specific internal lysine residues.

This modification may serve a regulatory function.

Histone H4: Human Naa50 can acetylate histone H4 in vitro, though this has not been

confirmed in vivo.

Novel Substrates
Serotonin: Recent research has shown that human Naa50 possesses serotonin N-

acetyltransferase (SNAT) activity in vitro, converting serotonin to N-acetylserotonin, the

precursor to melatonin. This suggests a potential, previously unknown role for Naa50 in

melatonin biosynthesis, which could occur in tissues that do not express the canonical SNAT

enzyme.

Quantitative Analysis of Naa50 Activity
Quantitative data from kinetic studies and inhibitor binding assays are crucial for understanding

enzyme efficiency and for the development of specific inhibitors.
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Enzyme
Ortholog

Substrate Km (μM) kcat (min-1)

Catalytic
Efficiency
(kcat/Km)
(min-1μM-1)

Reference

C.

thermophilum

Naa50

(CtNaa50)

Acetyl-CoA 52.7 ± 8.6 36.4 ± 1.8 0.69 ± 0.12

N. crassa

Naa50

(NcNaa50)

Acetyl-CoA 146.9 ± 12.1 95.9 ± 3.0 0.65 ± 0.06

Homo

sapiens

Naa50

(hNaa50)

Acetyl-CoA 6.9 7 ~1.01

Homo

sapiens

Naa50

(hNaa50)

MLGP-RRR

Peptide
~75 7 ~0.09

Table 1: Michaelis-Menten Kinetic Parameters of Naa50 Orthologs.

Inhibitor
Compound

Type Affinity / Potency Reference

CoA-Ac-MLG7 Bisubstrate Analogue Ki* = 8 nM

Compound 3a
DEL-derived Small

Molecule
BC IC50 = 2.0 μM

Compound 4a
DEL-derived Small

Molecule
Kd = 1.0 μM

Table 2: Inhibitor Affinities and Potencies for Human Naa50.
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Signaling and Regulatory Pathways
The function of Naa50 is integrated into core cellular machinery, including protein synthesis and

cell cycle control.
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Caption: The NatE complex formation and function at the ribosome.
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Caption: Antagonistic roles of Naa50 and NatA in sister chromatid cohesion.

Key Experimental Protocols
Characterizing Naa50's activity and identifying substrates or inhibitors requires specific

biochemical and molecular biology techniques.
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Start

1. Prepare Reaction Mix
(Purified Naa50, Peptide Substrate,

[3H]Acetyl-CoA, Buffer)

2. Incubate
(e.g., 37°C for 30 min)

3. Stop Reaction
(e.g., Add Trifluoroacetic Acid)

4. Separate Product
(e.g., Bind to P81 paper or

SP Sepharose beads)

5. Wash
(Remove unbound [3H]Acetyl-CoA)

6. Quantify Radioactivity
(Scintillation Counting)

End: Calculate Activity
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Caption: Workflow for an in vitro radiometric acetylation assay.
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Protocol: In Vitro Radiometric Acetylation Assay
This method is a highly sensitive endpoint assay used to measure the incorporation of a

radiolabeled acetyl group onto a substrate.

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing KAT buffer

(e.g., 50 mM HEPES pH 7.5, 150 mM KCl), purified recombinant Naa50 (e.g., 50 nM), the

peptide substrate (e.g., 200 µM MLGP), and [3H]acetyl-CoA (e.g., 45 µM). Include a negative

control where the enzyme is heat-inactivated.

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

Reaction Quenching: Stop the reaction by adding an acid, such as 1% (v/v) trifluoroacetic

acid.

Product Separation: Spot the reaction mixture onto P81 phosphocellulose paper or mix with

SP Sepharose beads (for positively charged peptides). These matrices bind the peptide

substrate while allowing the smaller, unreacted acetyl-CoA to be washed away.

Washing: Wash the matrix extensively with a suitable buffer (e.g., 10 mM HEPES pH 7.0) to

remove all unbound radioactivity.

Quantification: Place the dried P81 paper or the bead slurry into a scintillation vial with a

scintillation cocktail. Quantify the incorporated tritium using a scintillation counter.

Analysis: Calculate the specific activity based on the counts per minute (CPM), the specific

activity of the [3H]acetyl-CoA, and the amount of enzyme used.
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Start

1. Prepare Reaction Mix
(Naa50, Substrate, Acetyl-CoA, DTNB)

2. Initiate Reaction
(Add final component, e.g., enzyme)
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(Continuous reading in a spectrophotometer)

4. Plot Absorbance vs. Time

5. Calculate Initial Rate
(From the linear slope of the curve)

End: Determine Kinetic Parameters
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Caption: Workflow for a DTNB-based continuous spectrophotometric assay.

Protocol: DTNB-Based Continuous Spectrophotometric
Assay
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This assay continuously measures the production of Coenzyme A (CoA), a product of the

acetylation reaction.

Reaction Setup: In a 96-well plate suitable for absorbance readings, prepare a 100 µL

reaction solution containing buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl), 200 µM

acetyl-CoA, 200 µM DTNB, and the peptide substrate.

Initiation and Measurement: Pre-incubate the plate at 37°C in a microplate reader. Initiate the

reaction by adding purified Naa50 (e.g., 2 µM). Immediately begin monitoring the increase in

absorbance at 412 nm over time (e.g., for 30 minutes). The free thiol on the CoA product

reacts with DTNB, releasing a yellow-colored product that absorbs at this wavelength.

Analysis: The rate of reaction is determined from the slope of the initial linear portion of the

absorbance vs. time curve. This method is particularly useful for enzyme kinetics

(determining Km and kcat) and for high-throughput screening of inhibitors.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375783?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

1. Incubate His-tagged Naa50
with DNA-Encoded Library (DEL)

2. Immobilize Complexes
(Capture on Ni-NTA magnetic beads)
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Caption: Workflow for identifying inhibitors via DNA-Encoded Library (DEL) screening.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.benchchem.com/product/b12375783?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375783?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol: DNA-Encoded Library (DEL) Screening for
Inhibitor Discovery
DEL screening is a powerful method to identify novel small-molecule binders to a protein target

from a vast chemical library.

Affinity Selection: Incubate a purified, polyhistidine-tagged human Naa50 protein construct

(e.g., 250 pmol) with the DEL (containing billions of unique, DNA-tagged small molecules) in

solution for 60 minutes to allow binding to reach equilibrium.

Immobilization: Introduce magnetic beads (e.g., Ni-NTA) to the solution to capture the His-

tagged Naa50 along with any bound library members.

Washing: Perform extensive washing steps to remove all non-specifically bound and

unbound library members.

Elution: Elute the bound library members from the beads, typically by heating to 75°C to

denature the protein.

Identification: Amplify the DNA tags of the eluted molecules via PCR and identify them using

next-generation sequencing.

Analysis: Analyze the sequencing data to identify compounds that were significantly enriched

in the protein-containing sample compared to negative controls. These enriched compounds

are considered "hits" for subsequent validation and characterization.

Conclusion and Future Directions
Naa50 is a multifaceted enzyme whose importance extends from the N-terminome to the

integrity of the genome. Its dual enzymatic activities and complex interplay with the NatA

complex underscore a sophisticated regulatory system governing protein function and cell

division. The strong association of Naa50 with developmental processes and its dysregulation

in cancer highlight its significance as a potential drug target. Future research will likely focus on

elucidating the full in vivo substrate repertoire of its KAT activity, further defining its role in

signaling pathways beyond mitosis, and advancing the development of potent and cell-

permeable inhibitors. Such inhibitors would not only serve as valuable tool compounds to probe

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375783?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Naa50 biology but could also form the basis for novel therapeutic strategies in oncology and

other diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. uniprot.org [uniprot.org]

2. uniprot.org [uniprot.org]

3. Loss of the Acetyltransferase NAA50 Induces Endoplasmic Reticulum Stress and Immune
Responses and Suppresses Growth - PMC [pmc.ncbi.nlm.nih.gov]

4. Human Naa50p (Nat5/San) Displays Both Protein Nα- and Nϵ-Acetyltransferase Activity -
PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Naa50 enzyme function and substrates]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12375783#naa50-
enzyme-function-and-substrates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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